molecular formula C20H19PS2 B14325515 Phenyl{bis[(phenylsulfanyl)methyl]}phosphane CAS No. 110139-86-1

Phenyl{bis[(phenylsulfanyl)methyl]}phosphane

Katalognummer: B14325515
CAS-Nummer: 110139-86-1
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: AHDVZVQKINDDPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl{bis[(phenylsulfanyl)methyl]}phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and two phenylsulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl{bis[(phenylsulfanyl)methyl]}phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired phosphane compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl{bis[(phenylsulfanyl)methyl]}phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Phenyl{bis[(phenylsulfanyl)methyl]}phosphane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Phenyl{bis[(phenylsulfanyl)methyl]}phosphane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, enhancing their catalytic activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Phenyl{bis[(phenylsulfanyl)methyl]}phosphane include:

Uniqueness

This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

110139-86-1

Molekularformel

C20H19PS2

Molekulargewicht

354.5 g/mol

IUPAC-Name

phenyl-bis(phenylsulfanylmethyl)phosphane

InChI

InChI=1S/C20H19PS2/c1-4-10-18(11-5-1)21(16-22-19-12-6-2-7-13-19)17-23-20-14-8-3-9-15-20/h1-15H,16-17H2

InChI-Schlüssel

AHDVZVQKINDDPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(CSC2=CC=CC=C2)CSC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.